(R)-Desmethyl Citalopram Hydrochloride

描述

BenchChem offers high-quality (R)-Desmethyl Citalopram Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Desmethyl Citalopram Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(1R)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIZNULSIBGJPJ-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675805 | |

| Record name | (1R)-1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144010-85-5 | |

| Record name | (1R)-1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

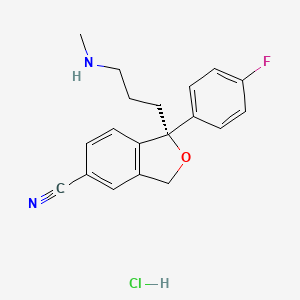

(R)-Desmethyl Citalopram Hydrochloride chemical structure and properties

An In-Depth Technical Guide to (R)-Desmethyl Citalopram Hydrochloride

This guide provides a comprehensive technical overview of (R)-Desmethyl Citalopram Hydrochloride, an essential molecule in the study of antidepressant pharmacology. As the (R)-enantiomer of the primary active metabolite of both Citalopram and its S-enantiomer, Escitalopram, this compound is of significant interest to researchers in neuropharmacology and drug metabolism.[1][2] This document will delve into its chemical structure, physicochemical properties, synthesis, analytical characterization, and pharmacological context, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

(R)-Desmethyl Citalopram Hydrochloride is the specific right-handed stereoisomer of Desmethylcitalopram. Understanding its precise chemical identity is fundamental for its application in research and development.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | (1R)-1-(4-Fluorophenyl)-1,3-dihydro-1-[3-(methylamino)propyl]-5-isobenzofurancarbonitrile Hydrochloride | [3] |

| Synonyms | (R)-(-)-N-Demethylcitalopram Hydrochloride | [1][3] |

| CAS Number | 144010-85-5 | [1][3][4] |

| Molecular Formula | C₁₉H₂₀ClFN₂O | [3][4] |

| IUPAC Name | 1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride | [5] |

Stereochemistry: The Significance of the (R)-Enantiomer

Citalopram is administered as a racemic mixture, containing both (R)- and (S)-enantiomers.[6] Its primary metabolite, desmethylcitalopram, therefore also exists in both forms. The therapeutic activity of Citalopram is primarily attributed to the (S)-enantiomer (Escitalopram), which is a potent selective serotonin reuptake inhibitor (SSRI).[2][7] (R)-Desmethyl Citalopram is the metabolite of the less active (R)-Citalopram. Studying the specific enantiomers of metabolites is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of the parent drug, including potential off-target effects, drug-drug interactions, and individual patient metabolic differences.

Chemical Structure:

Figure 1: 2D Structure of (R)-Desmethyl Citalopram Hydrochloride

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in biological systems.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 346.83 g/mol | [3][8] |

| Melting Point | 70-72 °C | [1][4][9] |

| Appearance | Off-White to Light Yellow Solid | [1] |

| Solubility | Soluble in Chloroform and Methanol. | [1][4][9] Also soluble in DMF (10 mg/ml), DMSO (20 mg/ml), and PBS (pH 7.2) (10 mg/ml).[10] |

| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere. | [1] |

These properties indicate that the compound is a stable solid at room temperature but requires controlled storage to prevent degradation from moisture. Its solubility in common organic solvents and aqueous buffers makes it amenable to a variety of experimental protocols.

Synthesis and Purification Workflow

The synthesis of enantiomerically pure (R)-Desmethyl Citalopram typically involves the demethylation of racemic Citalopram followed by chiral resolution to separate the (R) and (S) enantiomers.

Conceptual Synthesis Protocol:

The causality behind this multi-step process is driven by the need to first create the desmethyl backbone and then isolate the specific stereoisomer of interest.

-

Demethylation of Racemic Citalopram: The process often starts with racemic Citalopram. A common method for N-demethylation is the use of a chloroformate reagent, such as 1-chloroethyl chloroformate, in a suitable organic solvent.[11] This reaction selectively removes one of the methyl groups from the tertiary amine, yielding racemic desmethylcitalopram.[11][12]

-

Formation of Diastereomeric Salts (Chiral Resolution): The resulting racemic desmethylcitalopram is then resolved. This is achieved by reacting the racemic mixture with an enantiomerically pure chiral acid, such as Di-p-toluoyl-D-tartaric acid, in a solvent like methanol or isopropanol.[11][12] This reaction forms two diastereomeric salts, which have different physical properties (e.g., solubility).

-

Fractional Crystallization: The difference in solubility allows for the separation of the diastereomeric salts through fractional crystallization. The desired salt (containing the R-enantiomer of desmethylcitalopram) is selectively precipitated and isolated by filtration.[12]

-

Liberation of the Free Base and Salt Formation: The isolated diastereomeric salt is then treated with a base to liberate the enantiomerically pure (R)-desmethylcitalopram free base. Finally, the free base is dissolved in a suitable solvent (e.g., ethyl acetate) and treated with hydrochloric acid to precipitate the stable and handleable (R)-Desmethyl Citalopram Hydrochloride salt.[12]

Workflow Diagram:

Caption: Synthesis and Resolution Workflow for (R)-Desmethyl Citalopram HCl.

Analytical Characterization

Accurate quantification and identification are critical for any research compound. High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing (R)-Desmethyl Citalopram, particularly in biological matrices.[13][14]

Protocol: HPLC-Based Quantification in Human Serum

This protocol is a self-validating system, incorporating an internal standard to correct for extraction variability and ensure accuracy.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Rationale: SPE is chosen to efficiently extract the analyte from a complex matrix like serum, removing proteins and other interfering substances. C18 cartridges are effective for retaining moderately polar compounds like desmethylcitalopram.[14]

-

Steps:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

To 1 mL of human serum, add an internal standard (e.g., protriptyline) and a buffer to adjust the pH.[13]

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

-

HPLC Analysis:

-

Rationale: A reverse-phase C18 column provides excellent separation for this type of molecule. A mobile phase consisting of an organic modifier and a pH-controlled aqueous buffer ensures good peak shape and retention. Fluorescence or diode array detection provides high sensitivity and specificity.[7][14][15]

-

Conditions:

-

Column: Inertsil ODS-3 C18 (250 x 4.6mm, 5 µm) or equivalent.[13]

-

Mobile Phase: Isocratic mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 50 mM dipotassium hydrogenphosphate, pH 4.7).[14]

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) at 220 nm or Fluorescence Detector for higher sensitivity.[14][15]

-

Injection Volume: 20 µL.

-

-

-

Data Analysis:

-

Rationale: A calibration curve is constructed to establish a linear relationship between concentration and detector response, allowing for the accurate quantification of the analyte in unknown samples.

-

Steps:

-

Prepare a series of calibration standards of known concentrations of (R)-Desmethyl Citalopram Hydrochloride in blank serum and process them alongside the unknown samples.

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

-

Determine the concentration of the analyte in the unknown samples by interpolation from the linear regression of the calibration curve. The linear range is typically 5-75 ng/mL for desmethylcitalopram.[13]

-

-

Pharmacology and Mechanism of Action

(R)-Desmethyl Citalopram, like its parent compound, functions as a selective serotonin reuptake inhibitor (SSRI).[2] It binds to the serotonin transporter (SERT), blocking the reabsorption of serotonin into the presynaptic neuron and thereby increasing the concentration of serotonin in the synaptic cleft.[]

While the S-enantiomer (Escitalopram) is the primary contributor to the therapeutic effect, the R-enantiomer and its metabolite are not inert.[17] Studies have shown that desmethylcitalopram has a significant affinity for the human serotonin transporter.[17] However, its affinity for the norepinephrine transporter is substantially lower, confirming its classification as an SSRI.[17] The study of (R)-Desmethyl Citalopram is vital for building a complete picture of Citalopram's metabolic fate and overall pharmacological activity in vivo.

References

-

(R)-Desmethyl citalopram hydrochloride | C19H20ClFN2O. BuyersGuideChem. [Link]

-

Desmethyl citalopram hydrochloride | C19H20ClFN2O | CID 46780600. PubChem. [Link]

-

Desmethylcitalopram. Wikipedia. [Link]

-

Process for the preparation of escitalopram - Patent 2017271. EPO. [Link]

-

Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. FABAD Journal of Pharmaceutical Sciences. [Link]

-

DESMETHYLESCITALOPRAM. precisionFDA. [Link]

-

High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum. PubMed. [Link]

-

Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction. PubMed. [Link]

-

Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. PMC. [Link]

- WO2008142379A2 - Process for the preparation of escitalopram via desmethylcitalopram, optical resolution and methylation of the s-isomer.

-

Desmethylcitalopram – Knowledge and References. Taylor & Francis Online. [Link]

-

DESMETHYL CITALOPRAM HYDROCHLORIDE. precisionFDA. [Link]

-

(R)-Desmethyl Citalopram Hydrochloride. CRO Splendid Lab Pvt. Ltd. [Link]

-

Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry. DTIC. [Link]

- US6781003B1 - Preparation of pure citalopram.

-

Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. PubMed. [Link]

-

Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry. [Link]

Sources

- 1. (R)-Desmethyl Citalopram Hydrochloride | 144010-85-5 [chemicalbook.com]

- 2. Desmethylcitalopram - Wikipedia [en.wikipedia.org]

- 3. (R)-Desmethyl Citalopram Hydrochloride | CAS 144010-85-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. (R)-Desmethyl citalopram hydrochloride | C19H20ClFN2O - BuyersGuideChem [buyersguidechem.com]

- 5. Desmethyl citalopram hydrochloride | C19H20ClFN2O | CID 46780600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 9. usbio.net [usbio.net]

- 10. caymanchem.com [caymanchem.com]

- 11. WO2008142379A2 - Process for the preparation of escitalopram via desmethylcitalopram, optical resolution and methylation of the s-isomer - Google Patents [patents.google.com]

- 12. Process for the preparation of escitalopram - Patent 2017271 [data.epo.org]

- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 14. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of (R)-Desmethyl Citalopram vs Escitalopram

Executive Summary

This technical guide analyzes the pharmacological distinction between Escitalopram (the active (S)-enantiomer of citalopram) and (R)-Desmethyl Citalopram ((R)-DCT), the primary metabolite of the "inactive" (R)-citalopram enantiomer.

While Escitalopram is the therapeutic agent, the presence of (R)-DCT is clinically relevant not because of its efficacy, but because of its potential to act as a "metabolic echo" of the parent (R)-citalopram. Current research confirms that while Escitalopram utilizes an allosteric self-potentiation mechanism to lock the Serotonin Transporter (SERT) in an inhibited state, (R)-citalopram—and to a lesser extent its metabolite (R)-DCT—can destabilize this complex. This guide provides the mechanistic basis for why "pure" Escitalopram outperforms the racemate and defines the pharmacological irrelevance (and potential burden) of the (R)-metabolite.

Molecular Mechanism: The Allosteric Brake Hypothesis

The defining pharmacological difference lies in how these molecules interact with the orthosteric (primary) and allosteric (modulatory) sites on the SERT protein.

-

Escitalopram ((S)-Citalopram): Binds with high affinity (

nM) to the orthosteric site. Crucially, it also binds to a low-affinity allosteric site on the extracellular vestibule. This allosteric binding stabilizes the drug-transporter complex, preventing the dissociation of the drug from the primary site. This is self-potentiation . -

(R)-Desmethyl Citalopram ((R)-DCT): Lacks high affinity for the orthosteric site. However, it retains a structural affinity for the allosteric site. Unlike Escitalopram, binding of the (R)-congeners (both parent and metabolite) to the allosteric site induces a conformational change that weakens the grip of the drug at the orthosteric site. This is allosteric antagonism .

Diagram 1: The Allosteric Interaction at SERT

Figure 1: Escitalopram stabilizes SERT inhibition via allosteric binding.[1][2][3] (R)-DCT competes for the allosteric site, potentially destabilizing the complex and reducing therapeutic efficacy.

Pharmacological & Kinetic Profile

The following data consolidates binding affinities and pharmacokinetic parameters. Note the significant drop in affinity for the (R)-metabolite, rendering it therapeutically inert but pharmacokinetically persistent.

Table 1: Comparative Pharmacological Profile

| Parameter | Escitalopram (Active Drug) | (R)-Desmethyl Citalopram (Metabolite) | Ratio (S/R) |

| SERT Affinity ( | |||

| Selectivity (SERT vs NET) | > 1000-fold | Low Selectivity | N/A |

| Allosteric Effect | Stabilizing (Potentiation) | Destabilizing (Antagonism) | Opposing |

| Elimination Half-life ( | 27 – 32 hours | 45 – 55 hours | (R) accumulates |

| BBB Penetration | High | Low (More polar) | (S) favors Brain |

Key Insight: While (R)-DCT has a lower affinity than the parent (R)-citalopram (

The Chirality Problem in Metabolism

Understanding the formation of (R)-DCT is critical for interpreting genotype-phenotype correlations. The metabolism is stereoselective.

-

Stereoselective Demethylation: CYP2C19 metabolizes (S)-citalopram faster than (R)-citalopram.

-

Consequence: In patients taking racemic Citalopram, the (R)-enantiomer and its metabolite (R)-DCT dominate the plasma profile (S/R ratio < 1). In patients taking pure Escitalopram, (R)-DCT is theoretically absent unless chiral inversion occurs (which is negligible in vivo).

Diagram 2: Metabolic Pathway & Stereoselectivity

Figure 2: Stereoselective metabolism. CYP2C19 preferentially clears the active (S)-enantiomer. The (R)-enantiomer is metabolized more slowly, leading to the accumulation of (R)-DCT.

Experimental Protocols

To validate the specific impact of (R)-DCT in a research setting, the following protocols are recommended.

Protocol A: [³H]-Escitalopram Dissociation Assay (Allosteric Validation)

Purpose: To determine if (R)-DCT accelerates the dissociation of Escitalopram from SERT (indicating allosteric antagonism).

-

Membrane Prep: Transfect COS-1 or HEK-293 cells with hSERT cDNA. Harvest membranes after 48h.

-

Pre-incubation: Incubate membranes with 2 nM [³H]-Escitalopram for 60 min at 20°C to reach equilibrium binding at the orthosteric site.

-

Dissociation Phase:

-

Control: Add excess unlabeled Escitalopram (100 µM) to prevent re-binding.

-

Experimental: Add excess unlabeled Escitalopram (100 µM) + (R)-DCT (varying concentrations: 10 nM – 10 µM) .

-

-

Measurement: Aliquot samples at 0, 2, 5, 10, 30, and 60 mins. Filter rapidly through GF/C glass fiber filters. Count radioactivity.

-

Analysis: Plot ln(Bound/Bound_0) vs. time. If (R)-DCT acts as an allosteric antagonist, the dissociation rate (

) will increase compared to the control.

Protocol B: Chiral LC-MS/MS Quantification

Purpose: To distinguish (R)-DCT from (S)-DCT in biological samples (vital for pharmacokinetic studies).

-

Column: Chiral-AGP (α1-acid glycoprotein) column, 100 x 4.0 mm, 5 µm.

-

Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (85:15 v/v).

-

Flow Rate: 0.9 mL/min.

-

Detection: MS/MS (ESI positive mode). Monitor transitions:

-

Citalopram: 325.2

109.0 -

Desmethylcitalopram: 311.2

109.0

-

-

Validation: (R)-DCT typically elutes after (S)-DCT on AGP columns.

References

-

Sánchez, C., et al. (2004). "Escitalopram versus citalopram: the surprising role of the R-enantiomer."[2][3][4] Psychopharmacology.

-

Chen, F., et al. (2005). "The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism."[2][5] European Neuropsychopharmacology.[2]

-

Rochat, B., et al. (1995).[6] "Stereoselective biotransformation of the selective serotonin reuptake inhibitor citalopram and its demethylated metabolites." Journal of Pharmacology and Experimental Therapeutics.

-

Plenge, P., et al. (2012).[7] "Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter."[7] British Journal of Pharmacology.[8]

-

FDA Drug Approval Package. (2002). "Lexapro (Escitalopram Oxalate) Pharmacology Review."

Sources

- 1. idrblab.org [idrblab.org]

- 2. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An allosteric binding site at the human serotonin transporter mediates the inhibition of escitalopram by R-citalopram: kinetic binding studies with the ALI/VFL-SI/TT mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.au.dk [pure.au.dk]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Pathway of Citalopram to (R)-Desmethylcitalopram

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its metabolism is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. This technical guide provides a comprehensive overview of the metabolic conversion of citalopram to its primary active metabolite, desmethylcitalopram, with a specific focus on the (R)-enantiomer. We will delve into the enzymatic pathways, stereoselectivity, and the analytical methodologies employed to study this biotransformation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Clinical Significance of Citalopram and its Metabolism

Citalopram is administered as a racemic mixture of two enantiomers, (S)-citalopram (escitalopram) and (R)-citalopram.[1] The therapeutic effect of citalopram is primarily attributed to the (S)-enantiomer, which is a potent inhibitor of serotonin reuptake.[1][2] The metabolism of citalopram is a key factor influencing its plasma concentration, duration of action, and potential for drug-drug interactions. The primary metabolic pathway is N-demethylation to form desmethylcitalopram, which also exists as (S)- and (R)-enantiomers.[3] Desmethylcitalopram is an active metabolite, retaining significant SSRI activity, and thus contributes to the overall pharmacological effect of the parent drug.[4][5] Understanding the stereoselective metabolism of citalopram to its desmethylated metabolites is crucial for optimizing therapeutic outcomes and ensuring patient safety.

The Enzymatic Machinery: Cytochrome P450 Isoforms in Citalopram Demethylation

The N-demethylation of citalopram to desmethylcitalopram is primarily catalyzed by the hepatic cytochrome P450 (CYP) enzyme system.[6] In-vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have identified three key isoforms involved in this biotransformation: CYP2C19, CYP3A4, and CYP2D6.[7][8][9]

-

CYP2C19 and CYP3A4 are the major contributors to the formation of desmethylcitalopram.[2][10]

-

CYP2D6 plays a more minor role in this initial demethylation step.[2][8]

The contribution of each enzyme can vary depending on the concentration of citalopram. At therapeutic concentrations, CYP3A4 is responsible for a significant portion of desmethylcitalopram formation, while the role of CYP2C19 becomes more prominent at higher concentrations.[7][11]

Stereoselectivity of Metabolism

The metabolism of citalopram is stereoselective, with a preferential conversion of the biologically active (S)-enantiomer by CYP2C19, CYP3A4, and CYP2D6.[6][7] This leads to different steady-state concentrations of the (R)- and (S)-enantiomers of both citalopram and desmethylcitalopram.[2] Studies have shown that the clearance of (R)-citalopram is slower than that of (S)-citalopram.[12] Interestingly, CYP2D6 exhibits an opposite stereoselectivity compared to CYP2C19 and CYP3A4 in the biotransformation of citalopram enantiomers.[8]

The subsequent N-demethylation of desmethylcitalopram to didesmethylcitalopram is exclusively mediated by CYP2D6.[2][7]

Genetic Polymorphisms and Their Impact

Genetic variations in the genes encoding for CYP enzymes can significantly impact citalopram metabolism and lead to interindividual differences in drug response.

-

CYP2C19: Polymorphisms in the CYP2C19 gene are a major factor affecting citalopram plasma concentrations.[2] Individuals who are "poor metabolizers" for CYP2C19 have reduced clearance and consequently higher plasma levels of citalopram.[10][13] Conversely, "ultrarapid metabolizers" with the CYP2C19*17 allele exhibit lower serum concentrations of (S)-citalopram.[2]

-

CYP2D6: While having a lesser role in the initial demethylation, the combination of poor metabolizer genotypes for both CYP2C19 and CYP2D6 can significantly increase the half-life of citalopram and the risk of adverse effects.[2]

-

CYP3A4: Variations in CYP3A4 activity can also contribute to the variability in escitalopram plasma concentrations.[14]

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of citalopram, highlighting the key enzymes involved in the formation of (R)-Desmethylcitalopram.

Caption: Metabolic pathway of Citalopram.

Experimental Protocols for Studying Citalopram Metabolism

The characterization of citalopram's metabolic pathway relies on robust in vitro and in vivo experimental models. Regulatory bodies like the FDA provide guidance on conducting such studies to ensure the safety and efficacy of drugs.[15][16][17]

In Vitro Microsomal Stability Assay

This assay is a cornerstone for investigating the metabolic stability of a compound and identifying the enzymes involved.

Objective: To determine the rate of metabolism of citalopram and the formation of (R)-Desmethylcitalopram in the presence of human liver microsomes.

Materials:

-

Human liver microsomes (pooled from multiple donors)[15]

-

Citalopram hydrochloride

-

(R)-Desmethylcitalopram standard

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)[18]

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

Step-by-Step Protocol: [18][21][22]

-

Preparation:

-

Prepare stock solutions of citalopram, (R)-desmethylcitalopram, and the internal standard in a suitable solvent (e.g., methanol or DMSO).

-

Thaw human liver microsomes on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (typically 0.5-1 mg/mL protein concentration), and citalopram (at various concentrations to determine kinetics).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at high speed to precipitate the microsomal proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Plot the concentration of citalopram versus time to determine the rate of metabolism and the half-life.

-

Plot the formation of (R)-desmethylcitalopram over time.

-

Enzyme kinetics (Km and Vmax) can be determined by varying the substrate concentration.

-

Enzyme Inhibition Studies

To identify the specific CYP isoforms responsible for citalopram metabolism, selective chemical inhibitors or recombinant CYP enzymes are used.[9]

Protocol Modification:

-

In separate incubation reactions, include a known selective inhibitor for each CYP isoform of interest (e.g., ketoconazole for CYP3A4, omeprazole for CYP2C19, quinidine for CYP2D6).

-

A significant reduction in the formation of (R)-desmethylcitalopram in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform.

Experimental Workflow Visualization

Caption: In Vitro Microsomal Stability Assay Workflow.

Analytical Methodologies for Quantification

Accurate quantification of citalopram and its metabolites is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with various detection methods is the most common analytical technique.[23]

-

HPLC with UV or Fluorescence Detection: These methods are widely used but may lack the sensitivity and selectivity required for low concentration samples.[23][24]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.[19][20] It allows for the simultaneous measurement of the parent drug and its metabolites in complex biological matrices like plasma and hair.[19]

Table 1: Comparison of Analytical Methods

| Method | Detector | Advantages | Disadvantages |

| HPLC | UV | Cost-effective, robust | Lower sensitivity and selectivity |

| HPLC | Fluorescence | Higher sensitivity than UV | Not all compounds fluoresce |

| LC-MS/MS | Tandem Mass Spectrometer | High sensitivity, selectivity, and specificity | Higher cost and complexity |

Conclusion and Future Directions

The metabolic pathway of citalopram to (R)-desmethylcitalopram is a complex process primarily mediated by CYP2C19 and CYP3A4, with a minor contribution from CYP2D6. The stereoselective nature of this metabolism and the influence of genetic polymorphisms in CYP enzymes have significant clinical implications. A thorough understanding of this pathway, facilitated by robust in vitro and in vivo experimental models and advanced analytical techniques, is paramount for the development of safer and more effective antidepressant therapies.

Future research should continue to explore the role of other metabolic pathways, such as those mediated by monoamine oxidases in the brain, and the impact of less common genetic variants on citalopram metabolism.[25][26][27] Further investigation into the contribution of desmethylcitalopram to the overall therapeutic and adverse effects of citalopram will also be crucial for personalized medicine approaches in the treatment of depression.

References

-

PharmGKB summary: citalopram pharmacokinetics pathway - PMC. (n.d.). Retrieved from [Link]

-

Studies on the Stereoselective Metabolism of Citalopram by Human Liver Microsomes and cDNA-expressed Cytochrome P450 Enzymes. (1999). PubMed. Retrieved from [Link]

-

Analytical methodologies for the enantiodetermination of citalopram and its metabolites. (2020). Chirality, 32(1), 32-41. Retrieved from [Link]

-

Stereoselective single-dose kinetics of citalopram and its metabolites in rats. (2003). Chirality, 15(7), 622-9. Retrieved from [Link]

-

Citalopram and Escitalopram Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

-

Stereoisomers in Psychiatry: The Case of Escitalopram. (2002). Primary care companion to the Journal of clinical psychiatry, 4(1), 20–24. Retrieved from [Link]

-

Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). U.S. Food and Drug Administration. Retrieved from [Link]

-

Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. (2006). FABAD Journal of Pharmaceutical Sciences, 31(2), 85-91. Retrieved from [Link]

-

Stereoselective biotransformation of the selective serotonin reuptake inhibitor citalopram and its demethylated metabolites by monoamine oxidases in human liver. (1998). Biochemical pharmacology, 56(1), 15–23. Retrieved from [Link]

-

Identification of three cytochrome P450 isozymes involved in N-demethylation of citalopram enantiomers in human liver microsomes. (1997). Pharmacogenetics, 7(1), 1-10. Retrieved from [Link]

-

Escitalopram (S-citalopram) and its metabolites in vitro: Cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. (2001). Drug Metabolism and Disposition, 29(10), 1359-1366. Retrieved from [Link]

-

Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects. (2001). Drug Metabolism and Disposition, 29(4 Pt 1), 436-441. Retrieved from [Link]

-

Pharmacokinetics of citalopram in relation to genetic polymorphism of CYP2C19. (2003). Clinical Pharmacology & Therapeutics, 74(3), 266-273. Retrieved from [Link]

-

Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry. (2008). Journal of pharmaceutical and biomedical analysis, 48(4), 1201–1206. Retrieved from [Link]

-

In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. (2020). U.S. Food and Drug Administration. Retrieved from [Link]

-

Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. (1995). Therapeutic drug monitoring, 17(3), 273–279. Retrieved from [Link]

-

A population pharmacokinetic model for R- and S-citalopram and desmethylcitalopram in Alzheimer's disease patients with agitation. (2015). Journal of pharmacokinetics and pharmacodynamics, 42(5), 459–470. Retrieved from [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S. Food and Drug Administration. Retrieved from [Link]

-

A population pharmacokinetic model for R- and S-citalopram and desmethylcitalopram in Alzheimer's disease patients with agitation. (2015). Journal of pharmacokinetics and pharmacodynamics, 42(5), 459–470. Retrieved from [Link]

-

CYP2C19 Variation and Citalopram Response. (2014). The primary care companion for CNS disorders, 16(1), PCC.13m01543. Retrieved from [Link]

-

Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites. (2011). Biomedical chromatography : BMC, 25(1-2), 15–30. Retrieved from [Link]

-

Citalopram and Escitalopram Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

-

Effects of Cytochrome P450 (CYP) 2C19 Genotypes on Steady-State Plasma Concentrations of Escitalopram and its Desmethyl Metabolite in Japanese Patients With Depression. (2014). Therapeutic drug monitoring, 36(5), 647–651. Retrieved from [Link]

-

In vitro assessment of the impact of 30 CYP2C19 variants on citalopram metabolism. (2023). Frontiers in pharmacology, 14, 1243147. Retrieved from [Link]

-

In vitro biotransformation of the selective serotonin reuptake inhibitor citalopram, its enantiomers and demethylated metabolites by monoamine oxidase in rat and human brain preparations. (2002). Molecular psychiatry, 7(2), 181–188. Retrieved from [Link]

-

In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). U.S. Food and Drug Administration. Retrieved from [Link]

-

In vitro biotransformation of the selective serotonin reuptake inhibitor citalopram, its enantiomers and demethylated metabolites by monoamine oxidase in rat and human brain preparations. (2002). Molecular Psychiatry, 7(2), 181-8. Retrieved from [Link]

-

Investigation of CYP3A4*22 polymorphism effects on the depressed treatment by citalopram and sertraline. (2022). Research Square. Retrieved from [Link]

-

Desmethylcitalopram. (n.d.). Wikipedia. Retrieved from [Link]

-

Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (2020). Regulations.gov. Retrieved from [Link]

-

Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC. (2020). Current pharmaceutical analysis, 16(7), 896–903. Retrieved from [Link]

-

Desmethylcitalopram – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Hypha Discovery. Retrieved from [Link]

-

Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. (2025). Drug testing and analysis. Retrieved from [Link]

-

Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. (2025). Drug testing and analysis. Retrieved from [Link]

-

Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. (2025). Drug Testing and Analysis. Retrieved from [Link]

Sources

- 1. Stereoisomers in Psychiatry: The Case of Escitalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desmethylcitalopram - Wikipedia [en.wikipedia.org]

- 4. Analytical methodologies for the enantiodetermination of citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Studies on the stereoselective metabolism of citalopram by human liver microsomes and cDNA-expressed cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of three cytochrome P450 isozymes involved in N-demethylation of citalopram enantiomers in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CYP2C19 Variation and Citalopram Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. A population pharmacokinetic model for R- and S-citalopram and desmethylcitalopram in Alzheimer’s disease patients with agitation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Effects of Cytochrome P450 (CYP) 2C19 Genotypes on Steady-State Plasma Concentrations of Escitalopram and its Desmethyl Metabolite in Japanese Patients With Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ptacts.uspto.gov [ptacts.uspto.gov]

- 16. bspublications.net [bspublications.net]

- 17. fda.gov [fda.gov]

- 18. Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mttlab.eu [mttlab.eu]

- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 23. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 24. Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Stereoselective biotransformation of the selective serotonin reuptake inhibitor citalopram and its demethylated metabolites by monoamine oxidases in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In vitro biotransformation of the selective serotonin reuptake inhibitor citalopram, its enantiomers and demethylated metabolites by monoamine oxidase in rat and human brain preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. semanticscholar.org [semanticscholar.org]

Technical Guide: Binding Affinity and Allosteric Modulation of (R)-Desmethylcitalopram at SERT

The following technical guide details the binding affinity profile of (R)-Desmethylcitalopram and its parent compounds at the serotonin transporter (SERT).

Executive Summary

The development of Escitalopram (the pure S-enantiomer of citalopram) represents a landmark "chiral switch" in psychopharmacology. While the parent compound, Citalopram , is a racemic mixture of R- and S-enantiomers, the therapeutic activity resides almost exclusively in the S-enantiomer.

This guide analyzes the pharmacological properties of the metabolite (R)-Desmethylcitalopram (R-DCT) . Unlike its active counterpart (S-DCT) or the active parent (S-Citalopram), R-DCT exhibits negligible affinity for the orthosteric binding site of the serotonin transporter (SERT). However, its structural precursor, (R)-Citalopram , acts as an allosteric inhibitor—a "brake"—that compromises the efficacy of the active drug. Understanding the binding kinetics of these enantiomers and metabolites is critical for interpreting the superior clinical profile of Escitalopram over racemic Citalopram.

Molecular Pharmacology & Metabolism

Structural Basis and Chirality

Citalopram exists as a racemate (50:50 mixture).[1] The chirality centers on the propylamine side chain.

-

(S)-Citalopram (Escitalopram): The eutomer (active enantiomer).[2] High affinity for SERT.[3]

-

(R)-Citalopram: The distomer (inactive enantiomer at the primary site).

-

(R)-Desmethylcitalopram (R-DCT): The primary metabolite of R-Citalopram.[1]

Metabolic Pathway

Metabolism occurs primarily in the liver via CYP2C19, CYP3A4, and CYP2D6. The process is stereoselective, leading to distinct pharmacokinetic profiles for the enantiomers.

Key Observation: In humans, (S)-citalopram is eliminated faster than (R)-citalopram.[4] Consequently, during chronic treatment with racemic citalopram, the plasma concentration of the inactive (R)-citalopram and its metabolite (R)-DCT exceeds that of the active (S)-forms, exacerbating potential allosteric interference.

Figure 1: Stereoselective metabolic pathway of Citalopram.[4] (R)-enantiomers accumulate due to slower clearance.

Binding Affinity Profile

The serotonin transporter (SERT) possesses two distinct binding sites:[5][6][7]

-

Orthosteric Site (S1): The high-affinity site where 5-HT and SSRIs bind to inhibit reuptake.

-

Allosteric Site (S2): A low-affinity modulatory site in the extracellular vestibule.

Comparative Affinity Data ( )

The following data consolidates findings from radioligand binding assays (using [

| Compound | Orthosteric Affinity ( | Relative Potency | Function at SERT |

| (S)-Citalopram | 1.1 – 5.4 nM | 100% (Reference) | Potent Inhibitor |

| (S)-Desmethylcitalopram | ~10 – 15 nM | ~30-50% | Active Metabolite |

| (R)-Citalopram | 180 – 300 nM | < 3% | Weak Inhibitor / Allosteric Modulator |

| (R)-Desmethylcitalopram | > 1000 nM (Micromolar) | Negligible | Inactive |

Analysis of (R)-Desmethylcitalopram: Unlike the parent (R)-Citalopram, which retains "moderate" affinity (approx. 40-fold lower than S-Cit), (R)-Desmethylcitalopram exhibits a drastic reduction in affinity. It is effectively functionally inert at the orthosteric site at therapeutic concentrations. Its clinical relevance lies not in direct inhibition, but in its potential contribution to the "inactive" metabolite pool that may compete for metabolic enzymes or transporters non-selectively, though this effect is minor compared to (R)-Citalopram.

The "R-Enantiomer Problem" (Allosteric Modulation)

While (R)-DCT is low-affinity, its parent (R)-Citalopram presents a unique pharmacological challenge.

-

Mechanism: (R)-Citalopram binds to the allosteric (S2) site on SERT.[5]

-

Effect: It stabilizes the transporter in a conformation that impedes the binding or efficacy of (S)-Citalopram at the primary (S1) site.

-

Result: In racemic Citalopram, the presence of the R-enantiomer actively counteracts the S-enantiomer, reducing the overall antidepressant effect.[8] This is why 10mg of Escitalopram is often clinically superior to 20mg of racemic Citalopram.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (

Reagents & Preparation

-

Tissue Source: HEK-293 cells stably expressing hSERT or Rat cortical synaptosomes.

-

Radioligand: [

H]-Citalopram (Specific Activity ~80 Ci/mmol) or [ -

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Workflow

-

Membrane Preparation:

-

Homogenize tissue in ice-cold buffer.

-

Centrifuge at 48,000

for 15 min at 4°C. -

Resuspend pellet in assay buffer to achieve protein concentration of 5–10 µ g/well .

-

-

Incubation (Competition Phase):

-

Total Binding: Membrane + [

H]-Ligand (e.g., 1 nM). -

Non-Specific Binding (NSB): Add 10 µM Fluoxetine or Paroxetine (saturating concentration).

-

Test Compounds: Add increasing concentrations of (R)-Desmethylcitalopram (

M to -

Incubate for 60 minutes at 25°C.

-

-

Termination & Counting:

-

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce binding to the filter).

-

Wash 3x with ice-cold buffer.

-

Measure radioactivity via liquid scintillation counting.

-

-

Data Analysis:

-

Calculate

using non-linear regression (Sigmoidal dose-response). -

Convert to

using the Cheng-Prusoff equation:

-

Figure 2: Workflow for determining

Functional Implications & Allosteric Signaling

The diagram below illustrates the "Allosteric Brake" hypothesis. While (R)-Desmethylcitalopram is largely inert, its precursor (R)-Citalopram binds to the S2 site, negatively modulating the efficacy of the therapeutic S-enantiomer.

Figure 3: The Allosteric "Brake" Mechanism. (R)-Citalopram interferes with (S)-Citalopram at the S1 site via S2 binding.

References

-

Sánchez, C., et al. (2003). "Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities."[9] Psychopharmacology. Link

-

Chen, F., et al. (2005). "The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism."[10] European Neuropsychopharmacology.[10] Link

-

Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology. Link

-

Plenge, P., & Mellerup, E. T. (2005). "An allosteric binding site on the serotonin transporter."[11] Lundbeck Institute Research.

-

Zhong, H., et al. (2012). "Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter—a review of current understanding of its mechanism of action." Psychopharmacology. Link

Sources

- 1. A population pharmacokinetic model for R- and S-citalopram and desmethylcitalopram in Alzheimer’s disease patients with agitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. High- and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. The allosteric citalopram binding site differentially interferes with neuronal firing rate and SERT trafficking in serotonergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Comparative Pharmacology of (R)-Desmethylcitalopram vs. (S)-Desmethylcitalopram

Executive Summary

This technical guide delineates the physicochemical, pharmacokinetic, and pharmacodynamic distinctions between (S)-Desmethylcitalopram (S-DCT) and (R)-Desmethylcitalopram (R-DCT) . While often viewed merely as downstream metabolites of Citalopram (racemate) and Escitalopram (S-enantiomer), these compounds exhibit distinct biological behaviors.

S-DCT serves as an active metabolite retaining significant SERT inhibitory potential, contributing to the therapeutic envelope of the parent drug. Conversely, R-DCT —which accumulates to higher steady-state concentrations due to stereoselective clearance—is largely pharmacologically inefficient regarding SERT inhibition but poses potential risks regarding off-target ion channel blockade (hERG) and competitive interference.

Chemical & Structural Basis[1][2]

Both compounds are N-demethylated metabolites of citalopram.[1][2][3] The chirality centers on the quaternary carbon of the phthalan ring.

| Feature | (S)-Desmethylcitalopram | (R)-Desmethylcitalopram |

| Origin | Metabolite of Escitalopram (S-Cit) & (S)-fraction of Citalopram | Metabolite of (R)-fraction of Citalopram |

| Stereochemistry | Eutomer (Active Configuration) | Distomer (Inactive/Less Active Configuration) |

| 3D Conformation | Aligns with SERT orthosteric site | Steric clash with SERT orthosteric site |

| CAS Number | 62498-68-4 (Generic) | 62498-67-3 (Generic) |

Structural Visualization (DOT)

The following diagram illustrates the stereochemical relationship and metabolic origin.

Caption: Stereoselective metabolic divergence of Citalopram enantiomers.

Pharmacodynamics (PD): Mechanism of Action

SERT Binding & Potency

The therapeutic efficacy of citalopram/escitalopram is driven by the inhibition of the Serotonin Transporter (SERT). The metabolites differ significantly in their affinity (

-

S-DCT: Retains antidepressant activity. It is approximately 6-fold less potent than the parent S-Citalopram but remains a potent SSRI in its own right.[1]

-

R-DCT: Historically considered inactive. Recent data suggests it is 4-fold more potent than its parent (R)-Citalopram, yet still significantly weaker than the S-variants.

| Compound | SERT Inhibition ( | Relative Potency (vs Parent) |

| (S)-Citalopram | ~2.1 nM | 100% (Reference) |

| (S)-DCT | ~12–15 nM | ~15–20% of Parent |

| (R)-Citalopram | ~60–80 nM | < 5% of S-Cit |

| (R)-DCT | ~20–30 nM | Higher than R-Cit , lower than S-Cit |

The "R-Enantiomer Burden" & Allosteric Inhibition

A critical phenomenon in citalopram pharmacology is the allosteric inhibition of SERT by the R-enantiomer.

-

Mechanism: (R)-Citalopram binds to a low-affinity allosteric site on SERT, stabilizing the transporter in a conformation that prevents (S)-Citalopram from binding effectively to the orthosteric site.

-

Metabolite Role: While definitive data on R-DCT's allosteric potential is less established than for R-Citalopram, the accumulation of R-metabolites contributes to the "chiral burden," potentially occupying the transporter without inducing therapeutic blockade, or competing with S-DCT.

Pharmacokinetics (PK) & Metabolism

The metabolism of citalopram is stereoselective, leading to a non-racemic ratio of metabolites in plasma.[4]

Metabolic Pathway

The N-demethylation is mediated primarily by CYP2C19 , with contributions from CYP3A4 and CYP2D6.

Caption: Stereoselective metabolic flux showing the accumulation of R-isoforms.

Plasma Ratios (Steady State)

Due to slower clearance, the R-enantiomers accumulate.

-

Parent Drug: S/R ratio

0.5 – 0.6. -

Metabolite (DCT): S/R ratio

0.7.[4] -

Implication: In patients taking racemic citalopram, the plasma is dominated by the less active (R)-forms (R-Cit and R-DCT), which do not contribute to efficacy but may drive toxicity.

Safety & Toxicology: QT Prolongation

Both citalopram and its metabolites inhibit the hERG potassium channel (

-

Parent vs. Metabolite: The parent compounds are more potent hERG inhibitors (

) than the metabolites ( -

Stereoselectivity: While S-Citalopram is cleaner than the racemate regarding QT issues (due to lower required dosage), R-DCT accumulation presents a silent risk. Because R-DCT accumulates to higher levels than S-DCT, it contributes a larger fraction of the total "hERG-blocking burden" in plasma, despite having low therapeutic value.

Experimental Protocols

Protocol A: Chiral Separation via LC-MS/MS

To distinguish (R)-DCT from (S)-DCT in biological matrices, chiral chromatography is required.

System: UHPLC coupled to Tandem Mass Spectrometry (MS/MS).[5] Stationary Phase: Chirobiotic V (Vancomycin-based) or Chiralcel OD-R (Cellulose-based).

Step-by-Step Workflow:

-

Sample Preparation:

-

Aliquot

plasma. -

Liquid-Liquid Extraction (LLE) using n-hexane/isoamyl alcohol (98:2 v/v) or Butyl Acetate at pH 9.0 (adjust with NaOH).

-

Vortex (5 min) and Centrifuge (10,000 g, 10 min).

-

Evaporate organic layer under nitrogen; reconstitute in mobile phase.

-

-

Chromatographic Conditions (Chirobiotic V):

-

Column: Chirobiotic V (

mm, -

Mobile Phase: Methanol : Acetic Acid : Triethylamine (100:0.1:0.1 v/v/v). Note: Polar Ionic Mode.

-

Flow Rate: 1.0 mL/min.

-

Injection Vol:

.

-

-

MS/MS Detection (MRM Mode):

-

Ionization: ESI Positive.

-

Transitions:

-

Citalopram:

-

Desmethylcitalopram:

-

-

Resolution: Baseline separation of R and S enantiomers should occur within 15-20 minutes.

-

Protocol B: SERT Binding Assay (Radioligand Competition)

To validate affinity differences.

-

Membrane Prep: HEK-293 cells stably expressing human SERT (hSERT).

-

Radioligand:

-Citalopram or -

Competition: Incubate membranes with radioligand and varying concentrations (

to -

Incubation: 1 hour at 25°C.

-

Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

-

Analysis: Scintillation counting. Calculate

and convert to

References

-

Stereoselective Metabolism of Citalopram: Rochat, B., Amey, M., & Baumann, P. (1995).[1][3] Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients. Therapeutic Drug Monitoring.

-

Allosteric Mechanism of R-Citalopram: Plenge, P., & Mellerup, E. T. (2005). The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism.

-

Chiral LC-MS/MS Methodology: Ansari, S., & Shoukat, A. (2017).[5] Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS.

-

Pharmacokinetics & Steady State Ratios: Sidhu, J., et al. (1997). Steady-state pharmacokinetics of the enantiomers of citalopram and its metabolites in humans.

-

hERG Inhibition & QT Prolongation: Zhang, Y., & Hancox, J. C. (2014). Towards limiting QT interval prolongation and arrhythmia risk in citalopram use.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Determination of the enantiomers of citalopram, its demethylated and propionic acid metabolites in human plasma by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Desmethyl Citalopram Hydrochloride CAS number and molecular weight

Developmental Impurity Profiling & Pharmacological Significance

Executive Summary

(R)-Desmethyl Citalopram Hydrochloride (CAS 144010-85-5) is the hydrochloride salt of the N-demethylated metabolite of (R)-citalopram. While (S)-citalopram (Escitalopram) is the therapeutically active enantiomer targeting the serotonin transporter (SERT), the (R)-enantiomers of both the parent drug and its metabolites play a critical, often antagonistic, role in pharmacodynamics.

In drug development, (R)-Desmethyl Citalopram is primarily utilized as a chiral standard for impurity profiling and pharmacokinetic (PK) resolution. Its presence in biological systems is significant due to the stereoselective metabolism of citalopram, where the (R)-enantiomer often exhibits a longer elimination half-life, leading to accumulation that may allosterically inhibit the efficacy of the active (S)-enantiomer [1]. This guide details the physicochemical properties, metabolic pathways, and a validated LC-MS/MS protocol for the isolation and quantification of this specific enantiomer.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The distinction between the racemic mixture, the free base, and the specific hydrochloride salt of the (R)-enantiomer is vital for accurate stoichiometric calculations in analytical chemistry.

| Property | Specification |

| Chemical Name | (R)-Desmethyl Citalopram Hydrochloride |

| Synonyms | (R)-N-Demethylcitalopram HCl; (R)-1-(4-Fluorophenyl)-1-(3-methylaminopropyl)-1,3-dihydroisobenzofuran-5-carbonitrile HCl |

| CAS Number | 144010-85-5 (Specific to (R)-HCl salt) [2] |

| Related CAS | 97743-99-2 (Racemic HCl); 62498-67-3 (Racemic Free Base) |

| Molecular Formula | C₁₉H₂₀ClFN₂O |

| Molecular Weight | 346.83 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, DMSO, Water (>10 mg/mL) |

| Chirality | (R)-Enantiomer (Rectus) |

Pharmacological Context & Metabolic Pathway[2][7][8]

The "Chiral Brake" Hypothesis

While (S)-citalopram binds with high affinity to the primary site of the Serotonin Transporter (SERT), (R)-citalopram and its metabolites (including (R)-Desmethyl Citalopram) bind to an allosteric site on SERT. This allosteric binding stabilizes the transporter in a low-affinity conformation, effectively reducing the association rate of the active (S)-drug. This phenomenon is a primary driver for the "chiral switch" from racemic Citalopram to pure Escitalopram [3].

Metabolic Pathway Visualization

The following diagram illustrates the stereoselective metabolism of Citalopram. Note that CYP2C19 is the major determinant for the N-demethylation step.

Figure 1: Stereoselective metabolic pathway of Citalopram.[1][2] (R)-Desmethyl Citalopram (highlighted yellow) accumulates due to slower clearance in specific CYP2C19 phenotypes.

Experimental Protocol: Chiral Separation & Quantification

To accurately quantify (R)-Desmethyl Citalopram in the presence of its (S)-enantiomer and parent compounds, a chiral LC-MS/MS method is required. Standard reverse-phase C18 columns cannot separate these enantiomers.

Analytical Workflow

Figure 2: Analytical workflow for the chiral resolution of Citalopram metabolites.

Detailed Methodology

1. Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot: Transfer 200 µL of plasma into a silanized glass tube.

-

Alkalinization: Add 50 µL of 0.1 M NaOH to ensure the analyte is in its free base form (improves extraction efficiency).

-

Extraction: Add 2 mL of extraction solvent (98:2 n-hexane:isoamyl alcohol). Vortex for 2 minutes.

-

Separation: Centrifuge at 3000 x g for 5 minutes. Transfer the organic (upper) layer to a clean tube.

-

Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

2. Chromatographic Conditions:

-

Column: Chiralcel OD-R (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chirobiotic V (Vancomycin-based).

-

Mobile Phase: Acetonitrile : 5mM Ammonium Acetate (pH 4.5) [40:60 v/v].

-

Flow Rate: 0.5 mL/min.

-

Temperature: 25°C (Temperature control is critical for chiral recognition).

3. Mass Spectrometry (MS/MS) Settings:

-

Ionization: ESI Positive Mode.

-

MRM Transition (Quantifier): m/z 311.2 → 262.1 (Loss of methylamine group).

-

MRM Transition (Qualifier): m/z 311.2 → 109.0 (Fluorophenyl moiety).

-

Internal Standard: Use Desmethylcitalopram-d3 (CAS 1189659-05-9).

Comparative Pharmacological Data

The following table summarizes the binding affinities (

| Compound | SERT Affinity ( | Selectivity Ratio (S/R) |

| (S)-Citalopram (Escitalopram) | 1.1 | -- |

| (R)-Citalopram | 21.0 | ~19x |

| (S)-Desmethyl Citalopram | 6.1 | -- |

| (R)-Desmethyl Citalopram | > 150.0 | ~25x |

(R)-Desmethyl Citalopram exhibits negligible therapeutic activity but retains the capacity to occupy the allosteric site, potentially interfering with the active drug's kinetics [4].

References

-

Sanchez, C., et al. (2004). "Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models of depression." Psychopharmacology. Link

-

Santa Cruz Biotechnology. "(R)-Desmethyl Citalopram Hydrochloride Product Data." SCBT.com. Link

-

Zhong, H., et al. (2012). "The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism."[4] PLoS One. Link

-

Rochat, B., et al. (1995). "Stereoselective determination of citalopram and its demethylated metabolites in plasma." Journal of Chromatography B. Link

-

Cayman Chemical. "Desmethylcitalopram (hydrochloride) Product Information." CaymanChem.com. Link

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Citalopram - Wikipedia [en.wikipedia.org]

- 4. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. R‐ and S‐citalopram concentrations have differential effects on neuropsychiatric scores in elders with dementia and agitation - PMC [pmc.ncbi.nlm.nih.gov]

The Bioactivity of Citalopram Metabolites: A Technical Guide for Researchers

This guide provides an in-depth exploration of the bioactivity of the principal metabolites of citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI). Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological intricacies of these metabolites, offering a synthesized view of their mechanisms of action, receptor affinities, and the enzymatic processes governing their formation. We will examine the causality behind experimental choices for assessing bioactivity and provide detailed protocols for key assays, ensuring a self-validating system of scientific integrity.

Introduction: Citalopram and Its Metabolic Fate

Citalopram is administered as a racemic mixture of two enantiomers, (S)-citalopram (escitalopram) and (R)-citalopram. The therapeutic efficacy of citalopram is primarily attributed to escitalopram, which is a potent and highly selective inhibitor of the serotonin transporter (SERT)[1][2]. Upon oral administration, citalopram is well-absorbed and undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system. This metabolic cascade results in the formation of two major metabolites: desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT). Understanding the bioactivity of these metabolites is crucial for a comprehensive grasp of citalopram's overall pharmacological profile and for anticipating potential drug-drug interactions and individual variations in patient response.

The metabolic conversion of citalopram is a multi-step process involving several key CYP isoenzymes. The initial N-demethylation of citalopram to desmethylcitalopram is mediated by CYP2C19 and CYP3A4, with a minor contribution from CYP2D6. Subsequently, desmethylcitalopram is further metabolized to didesmethylcitalopram, a reaction predominantly catalyzed by CYP2D6[3][4].

Caption: Metabolic pathway of citalopram to its primary metabolites.

Comparative Bioactivity at Monoamine Transporters

The primary mechanism of action of citalopram and its active metabolites is the inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin. To fully appreciate the contribution of the metabolites to the overall pharmacological effect, it is essential to compare their binding affinities for SERT, as well as for the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Key Findings from Literature:

-

Desmethylcitalopram (DCT): Multiple sources indicate that desmethylcitalopram possesses a binding affinity for the human serotonin transporter that is similar to that of the parent compound, citalopram[5][6]. This suggests that DCT is a pharmacologically active metabolite and likely contributes to the therapeutic effects of citalopram. However, like citalopram, DCT exhibits significantly lower affinity for NET and DAT, maintaining the selective profile for SERT[5].

-

Didesmethylcitalopram (DDCT): The bioactivity of didesmethylcitalopram is less consistently reported. Some sources describe it as an "inactive" metabolite[3]. However, other evidence suggests that it still functions as a selective serotonin reuptake inhibitor, albeit with potentially different potency compared to citalopram and DCT. The lack of robust, quantitative binding data for DDCT at the monoamine transporters is a notable gap in the current literature.

Table 1: Comparative Binding Affinities (Ki, nM) of Citalopram Enantiomers and Metabolites at Human Monoamine Transporters

| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | Reference |

| (S)-Citalopram (Escitalopram) | 1.1 - 3.9 | >10,000 | >10,000 | [1][2][7] |

| (R)-Citalopram | ~30-156 | >10,000 | >10,000 | [2] |

| Desmethylcitalopram (DCT) | Similar to Citalopram | ~500-fold lower than SERT affinity | Low Affinity | [5] |

| Didesmethylcitalopram (DDCT) | Data not consistently available | Data not consistently available | Data not consistently available |

Note: The Ki values can vary between studies due to different experimental conditions. The data presented here are a synthesis from multiple sources to provide a comparative overview.

The Enzymatic Engine: A Deeper Look at CYP-Mediated Metabolism

The inter-individual variability in response to citalopram can be significantly attributed to genetic polymorphisms in the CYP enzymes responsible for its metabolism. A thorough understanding of the enzyme kinetics provides a causal explanation for these variations.

CYP2C19: This enzyme is a major player in the initial demethylation of citalopram to DCT. Genetic variations in the CYP2C19 gene can lead to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. Poor metabolizers may have higher plasma concentrations of citalopram, potentially increasing the risk of adverse effects, while ultrarapid metabolizers may have lower concentrations, which could lead to therapeutic failure.

CYP3A4: As another key enzyme in the formation of DCT, CYP3A4's activity can also influence citalopram's pharmacokinetics. Co-administration of drugs that are potent inhibitors or inducers of CYP3A4 can lead to significant drug-drug interactions.

CYP2D6: This enzyme is primarily responsible for the second demethylation step, converting DCT to DDCT. Genetic polymorphisms in CYP2D6 can therefore affect the ratio of DCT to DDCT in the plasma.

Table 2: Enzyme Kinetic Parameters for Citalopram Metabolism

| Enzyme | Substrate | Product | Km (µM) | Vmax (relative units) | Reference |

| CYP2C19 | (S)-Citalopram | (S)-Desmethylcitalopram | 69 | - | |

| CYP3A4 | (S)-Citalopram | (S)-Desmethylcitalopram | 588 | - | |

| CYP2D6 | (S)-Citalopram | (S)-Desmethylcitalopram | 29 | - | |

| CYP2D6 | Desmethylcitalopram | Didesmethylcitalopram | Major pathway | - | [3][4] |

Note: Km (Michaelis constant) represents the substrate concentration at half-maximal reaction velocity, indicating the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity.

Caption: Relationship between CYP enzymes and citalopram metabolism.

Experimental Protocols for Assessing Bioactivity

To ensure the trustworthiness and reproducibility of bioactivity data, it is imperative to follow standardized and well-validated experimental protocols. This section provides detailed methodologies for two key assays used in the pharmacological characterization of citalopram and its metabolites.

In Vitro Assessment: Radioligand Binding Assay for Monoamine Transporter Affinity

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of test compounds for the serotonin, norepinephrine, and dopamine transporters.

Objective: To quantify the binding affinity of citalopram, desmethylcitalopram, and didesmethylcitalopram for SERT, NET, and DAT.

Materials:

-

Cell membranes prepared from cells expressing the human recombinant SERT, NET, or DAT.

-

Radioligands: [³H]-Citalopram or [¹²⁵I]-RTI-55 for SERT, [³H]-Nisoxetine for NET, and [³H]-WIN 35,428 for DAT.

-

Test compounds: Citalopram, desmethylcitalopram, and didesmethylcitalopram at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known potent inhibitor for the respective transporter).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

-

96-well plates.

-

Filtration apparatus.

Procedure:

-

Plate Preparation: In a 96-well plate, add assay buffer, the appropriate concentration of the test compound (or vehicle for total binding), and the non-specific binding control.

-

Membrane Addition: Add the cell membrane preparation to each well.

-

Radioligand Addition: Add the radioligand to each well to initiate the binding reaction.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.

-

Causality Behind Experimental Choices:

-

Choice of Radioligand: The selected radioligand should have high affinity and selectivity for the target transporter to ensure a robust signal-to-noise ratio.

-

Competitive Binding Format: This format allows for the determination of the affinity of unlabeled test compounds by their ability to compete with the radioligand for the same binding site.

-

Non-specific Binding Control: This is crucial to differentiate between binding to the target transporter and binding to other components of the assay system (e.g., filters, lipids).

In Vivo Assessment: The Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant activity in rodents. The test is based on the principle that animals, when placed in an inescapable situation, will eventually adopt an immobile posture, and that this immobility is reduced by antidepressant treatment.

Objective: To evaluate the potential antidepressant-like effects of citalopram and its metabolites in a rodent model.

Materials:

-

Male mice or rats of a specific strain and age.

-

A cylindrical container (e.g., 25 cm high, 10 cm in diameter for mice) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind paws.

-

A video camera for recording the test sessions.

-

A stopwatch or automated tracking software.

-

Test compounds (citalopram, desmethylcitalopram, didesmethylcitalopram) and vehicle control.

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

-

Test Session:

-

Gently place each animal individually into the water-filled cylinder.

-

Record the session for a total of 6 minutes.

-

-

Behavioral Scoring:

-

The last 4 minutes of the 6-minute session are typically analyzed.

-

Score the duration of immobility, which is defined as the time the animal spends floating and making only the movements necessary to keep its head above water.

-

Alternatively, score the duration of active behaviors, such as swimming and climbing.

-

-

Data Analysis:

-

Compare the mean duration of immobility between the different treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-